molecular formula C20H22N6S2 B2358380 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine CAS No. 670270-08-3

1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine

Cat. No.: B2358380
CAS No.: 670270-08-3
M. Wt: 410.56
InChI Key: YLIGBRNZYOMPLB-UHFFFAOYSA-N
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Description

1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine is a chemical compound that has garnered interest in scientific research due to its unique structural properties and potential applications. This compound consists of two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups attached to a piperazine ring, making it a complex heterocyclic molecule.

Scientific Research Applications

1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it valuable for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine has been studied . For instance, a novel series of tricyclic pyrido [3’,2’:4,5]thieno [3,2-d]pyrimidin-4-amine derivatives were developed as ATP-competitive VEGFR-2 selective inhibitors .

Safety and Hazards

The safety and hazards of compounds similar to 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine have been reported . For instance, 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one is classified as Acute Tox. 4 Oral according to the GHS classification .

Future Directions

The future directions of research involving 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine and similar compounds are promising . They are valuable for various applications, including drug development and material science, and efforts are being made to develop ATP-competitive VEGFR-2 selective inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine typically involves the following steps:

    Formation of 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl: This intermediate can be synthesized through a multi-step process involving the cyclization of appropriate precursors under controlled conditions.

    Coupling with Piperazine: The 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl intermediate is then coupled with piperazine using suitable coupling agents and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl derivatives: These compounds share a similar core structure and may exhibit comparable properties.

    Piperazine derivatives: Compounds with piperazine rings often have similar pharmacological activities.

Uniqueness

1,4-Bis(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazine is unique due to the combination of two 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl groups with a piperazine ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6S2/c1-11-13(3)27-19-15(11)17(21-9-23-19)25-5-7-26(8-6-25)18-16-12(2)14(4)28-20(16)24-10-22-18/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIGBRNZYOMPLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=C5C(=C(SC5=NC=N4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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